molecular formula C16H18N2O B15076719 N-(2,4-dimethylbenzyl)-N'-phenylurea CAS No. 92277-83-3

N-(2,4-dimethylbenzyl)-N'-phenylurea

Cat. No.: B15076719
CAS No.: 92277-83-3
M. Wt: 254.33 g/mol
InChI Key: JBPIUKOTCREPNU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylbenzyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 4 positions, and a phenyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylbenzyl)-N’-phenylurea typically involves the reaction of 2,4-dimethylbenzylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2,4-dimethylbenzylamine with phenyl isocyanate:

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylbenzyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylbenzyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylbenzyl)-N’-phenylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylbenzyl)-N-methylamine
  • N-(2,4-dimethylbenzyl)-benzamide
  • N-(2,4-dimethylbenzyl)-2-methyl-benzamide

Uniqueness

N-(2,4-dimethylbenzyl)-N’-phenylurea is unique due to the specific substitution pattern on the benzyl group and the presence of the phenylurea moiety. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

92277-83-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-phenylurea

InChI

InChI=1S/C16H18N2O/c1-12-8-9-14(13(2)10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19)

InChI Key

JBPIUKOTCREPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2)C

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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